molecular formula C9H9NO2 B1590862 (2-Methylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-38-2

(2-Methylbenzo[d]oxazol-5-yl)methanol

Cat. No. B1590862
M. Wt: 163.17 g/mol
InChI Key: ZVBPKWNJXRJGOR-UHFFFAOYSA-N
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Description

“(2-Methylbenzo[d]oxazol-5-yl)methanol” is a chemical compound with the CAS Number: 136663-38-2. It has a molecular weight of 163.18 and its linear formula is C9H9NO2 . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(2-Methylbenzo[d]oxazol-5-yl)methanol” is represented by the linear formula C9H9NO2 . The InChI Key for this compound is ZVBPKWNJXRJGOR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Methylbenzo[d]oxazol-5-yl)methanol” is a solid at room temperature. It should be stored in a dry environment . The compound has a molecular weight of 163.18 . Its water solubility is calculated to be 1.16 mg/ml .

Scientific Research Applications

Catalyst and Synthesis Applications

  • Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including imidazol-2-ylidene and 1,2,3-triazol-5-ylidene, demonstrate significant efficiency in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This methodology is particularly effective for the selective mono-N-methylation of various anilines using methanol as a coupling partner, showcasing the versatility of methanol in organic synthesis (Donthireddy et al., 2020).

  • Catalyst- and Solvent-Free Synthesis : A methodology for the regioselective synthesis of specific benzamide derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This approach underscores the potential of methanol and related compounds for creating targeted molecular structures without the need for external catalysts or solvents, highlighting the green chemistry aspect of such transformations (Moreno-Fuquen et al., 2019).

  • Molybdenum(VI) Complex for Oxidation Reactions : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y serves as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work illustrates the potential of incorporating specific molecular frameworks into solid supports to enhance catalytic efficiency and reusability, especially in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

  • Electrochemical Synthesis of N-Heterocycles : An electrocatalytic protocol utilizing methanol as the C1 source for the synthesis of 2,3-dihydroquinazolin-4(1H)-one was developed. This process operates under ambient conditions without metal catalysts or external oxidants, showcasing an innovative approach to accessing N-heterocycles and potentially deuterated versions using methanol-d4 (Liu, Xu, & Wei, 2021).

Material Science and Molecular Aggregation

  • Solvent Effects on Molecular Aggregation : The study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents, including methanol, revealed significant insights into the role of solvent in molecular aggregation processes. This research offers valuable information for the design and synthesis of new materials with tailored properties based on solvent-mediated aggregation effects (Matwijczuk et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

As for future directions, “(2-Methylbenzo[d]oxazol-5-yl)methanol” is primarily used for research and development . Its potential applications and advancements would depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPKWNJXRJGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576496
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzo[d]oxazol-5-yl)methanol

CAS RN

136663-38-2
Record name (2-Methyl-1,3-benzoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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